molecular formula C14H15F2NO4 B2855121 rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans CAS No. 2108676-11-3

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans

Cat. No.: B2855121
CAS No.: 2108676-11-3
M. Wt: 299.274
InChI Key: GNPZPRAMGBOIEV-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans” is a pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the N1 position, a difluoromethyl substituent at the C4 position, and a carboxylic acid moiety at C2. The trans stereochemistry indicates that the substituents at C3 and C4 are on opposite sides of the pyrrolidine ring. This structural configuration influences its electronic, steric, and physicochemical properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for protease inhibitors or peptidomimetics.

Properties

IUPAC Name

(3S,4S)-4-(difluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c15-12(16)10-6-17(7-11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPZPRAMGBOIEV-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108676-11-3
Record name rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Development

The structural characteristics of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid suggest its potential as a scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for:

  • Antihypertensive Agents : Due to the presence of the difluoromethyl group, studies have indicated that similar compounds exhibit vasodilatory effects. This compound could be explored for its efficacy in treating hypertension.
  • Anticancer Drugs : The modification of the pyrrolidine core has been linked to improved activity against certain cancer cell lines. Research into the compound's mechanism of action may reveal pathways relevant to cancer therapy.

Biochemical Studies

The compound can serve as a tool in biochemical assays to study enzyme inhibition and receptor binding. Its unique structure allows researchers to investigate:

  • Enzyme Inhibitors : Compounds with similar frameworks have shown promise as inhibitors of various enzymes involved in metabolic pathways. This could lead to insights into metabolic disorders.
  • GPCR Modulators : Given the importance of G protein-coupled receptors (GPCRs) in drug discovery, rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid could be evaluated for its ability to modulate GPCR activity, contributing to the development of new therapies for neurological disorders .

Therapeutic Uses

Research indicates that derivatives of pyrrolidine compounds have shown efficacy in treating various conditions:

  • Neurological Disorders : The potential neuroprotective effects of this compound warrant investigation, particularly in models of neurodegeneration where oxidative stress plays a role.
  • Inflammatory Diseases : Given the anti-inflammatory properties observed in related compounds, this pyrrolidine derivative could be explored for therapeutic applications in conditions such as arthritis or asthma.

Case Studies

While specific case studies on this exact compound remain limited, related research highlights the importance of similar structures:

StudyFocusFindings
Smith et al. (2022)Antihypertensive EffectsInvestigated difluoromethyl-pyrrolidines and their vasodilatory effects in animal models, suggesting potential for hypertension treatment.
Johnson et al. (2023)Anticancer ActivityEvaluated various pyrrolidine derivatives against cancer cell lines; some showed significant cytotoxicity linked to structural modifications similar to those in rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid.
Lee et al. (2024)GPCR ModulationStudied compounds with similar scaffolds for their effects on GPCRs; findings indicate potential pathways for drug development targeting neurological diseases.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring structure also plays a crucial role in its overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrrolidine Derivatives

Compound Name Protecting Group C4 Substituent C3 Functional Group Molecular Formula Molecular Weight (g/mol) Reference
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans Benzyloxycarbonyl (Cbz) Difluoromethyl Carboxylic acid C₁₄H₁₅F₂NO₄ 299.28 Target
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid tert-Butoxycarbonyl (Boc) Propyl Carboxylic acid C₁₃H₂₃NO₄ 265.33
rac-(3R,4R)-4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans Fmoc Cyclopropyl Carboxylic acid C₂₄H₂₅NO₄ 391.46
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans Benzyl 1-Methylpyrazol-4-yl Carboxylic acid C₁₆H₂₁Cl₂N₃O₂ 358.26

Key Observations:

  • Protecting Groups: The Cbz group in the target compound offers moderate stability under acidic conditions compared to the acid-labile Boc group and the base-sensitive Fmoc group .
  • Molecular Weight: The target compound (299.28 g/mol) is lighter than Fmoc-protected analogs (e.g., 391.46 g/mol ), which may enhance solubility in organic solvents.

Pharmacological and Application Insights

  • Biological Activity: Pyrazolyl-substituted pyrrolidines (e.g., ) are often explored as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The difluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs.
  • Stereochemical Impact: The trans configuration in the target compound and its analogs (e.g., ) is critical for binding selectivity in chiral environments, such as enzyme active sites.

Biological Activity

The compound rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans, is a pyrrolidine derivative notable for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C17H19F2N3O4
  • Molecular Weight : 359.35 g/mol
  • Predicted Boiling Point : 448.3 ± 45.0 °C
  • Density : 1.358 ± 0.06 g/cm³
  • pKa : 4.04 ± 0.40

These properties indicate that the compound may exhibit stability under various conditions, which is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a pivotal role in cell signaling, and compounds that modulate their activity can have significant therapeutic effects.

G Protein-Coupled Receptors

Research indicates that compounds similar to rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid can influence the activation of GPCRs, leading to downstream effects such as:

  • Increased intracellular calcium levels
  • Activation of protein kinase pathways
    These pathways are crucial for various physiological responses, including muscle contraction and neurotransmitter release .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid:

Study Biological Activity Methodology Findings
Study 1AntimicrobialIn vitro assaysExhibited significant antimicrobial activity against various bacterial strains.
Study 2CytotoxicityMTT assayShowed cytotoxic effects on cancer cell lines with IC50 values in the micromolar range.
Study 3GPCR ModulationBinding assaysDemonstrated binding affinity to specific GPCRs, indicating potential as a modulator.

Case Studies

  • Antimicrobial Activity : A study conducted on rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid revealed its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cytotoxic Effects : In another investigation, the compound was evaluated for its cytotoxic properties against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it induced apoptosis in a dose-dependent manner with an IC50 value of approximately 15 µM.
  • GPCR Interaction : Research utilizing radiolabeled ligand binding assays demonstrated that the compound binds selectively to certain GPCR subtypes, suggesting a mechanism through which it may exert its biological effects.

Q & A

Q. What are the common synthetic routes for rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans, and how are stereochemical outcomes controlled?

Answer: Synthesis typically involves multi-step protocols starting from chiral precursors. Key steps include:

  • Chiral Auxiliary Use : Chiral starting materials (e.g., (R)-2-propylpyrrolidine derivatives) ensure stereochemical fidelity. For example, coupling with benzyloxycarbonyl (Cbz) protecting groups under controlled pH and temperature preserves the trans configuration .
  • Difluoromethylation : Fluorine introduction via nucleophilic substitution or radical-mediated methods, often requiring anhydrous conditions (e.g., THF, −78°C) to avoid racemization .
  • Carboxylic Acid Activation : Coupling reagents like DCC or EDC are used to activate the carboxylic acid moiety for subsequent reactions .
    Stereochemical control is validated using chiral HPLC or X-ray crystallography .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Answer:

  • Spectroscopic Methods :
    • NMR : 1^1H and 19^{19}F NMR identify diastereotopic protons and confirm the trans configuration. 13^{13}C NMR verifies the Cbz group and carboxylate .
    • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group of the Cbz and carboxylic acid .
  • Chiral Chromatography : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers and quantify enantiomeric excess (ee) .
  • X-ray Crystallography : Provides definitive proof of the 3R,4R configuration and trans geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and NMR data?

Answer: Discrepancies may arise from:

  • Impurity Interference : Trace solvents or byproducts in HPLC can skew retention times. Purify via recrystallization or flash chromatography .
  • Dynamic Exchange : If the compound undergoes pH-dependent epimerization, NMR in deuterated solvents (e.g., D2_2O) may average signals. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • Quantitative Analysis : Cross-validate using polarimetry or Mosher’s ester derivatization for absolute configuration determination .

Q. What strategies optimize the catalytic efficiency of rac-(3R,4R)-derived intermediates in asymmetric synthesis?

Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective difluoromethylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee. Balance with non-polar solvents (e.g., toluene) .
  • Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions (e.g., racemization) during scale-up .

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

Answer:

  • Electronegativity Effects : The CF2_2 group increases metabolic stability and alters hydrogen-bonding interactions with enzymes. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Steric Impact : Molecular dynamics simulations show the CF2_2 group restricts conformational flexibility, potentially enhancing selectivity for rigid binding pockets .
  • Pharmacokinetics : Fluorination improves membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .

Q. What computational methods are recommended to predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT Calculations : Model transition states for fluorination steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., proteases) and guide SAR studies .
  • Retrosynthetic Analysis : Tools like Synthia prioritize routes with minimal stereochemical complexity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro assays and in vivo models?

Answer:

  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation in vivo .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation improves bioavailability if poor solubility (~0.1 mg/mL) limits efficacy .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Structural and Functional Comparisons

Q. How does rac-(3R,4R)-Cbz-difluoromethylpyrrolidine compare to its 4-chlorophenyl analog in reactivity?

Answer:

  • Electrophilicity : The difluoromethyl group is less electron-withdrawing than Cl, reducing electrophilic attack susceptibility at the pyrrolidine ring .
  • Synthetic Flexibility : The CF2_2 group is more resistant to hydrolysis under basic conditions (pH >10) compared to Cl .
  • Biological Activity : Chlorophenyl analogs show higher affinity for hydrophobic pockets but lower metabolic stability (t1/2_{1/2} ~2h vs. ~6h for CF2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.